molecular formula C28H19NO4 B13651014 4'-(Bis(4-formylphenyl)amino)-[1,1'-biphenyl]-3,5-dicarbaldehyde

4'-(Bis(4-formylphenyl)amino)-[1,1'-biphenyl]-3,5-dicarbaldehyde

Cat. No.: B13651014
M. Wt: 433.5 g/mol
InChI Key: JOTLPBQCCJQSDX-UHFFFAOYSA-N
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Description

4’-(Bis(4-formylphenyl)amino)-[1,1’-biphenyl]-3,5-dicarbaldehyde is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple formyl groups and a biphenyl backbone, making it a valuable molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Bis(4-formylphenyl)amino)-[1,1’-biphenyl]-3,5-dicarbaldehyde typically involves multi-step organic reactions. One common method includes the condensation reaction of biphenyl derivatives with formyl-substituted aniline compounds. The reaction is usually carried out under nitrogen protection to prevent oxidation, and strong polar aprotic solvents are used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4’-(Bis(4-formylphenyl)amino)-[1,1’-biphenyl]-3,5-dicarbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids under specific conditions.

    Reduction: The compound can be reduced to corresponding alcohols using reducing agents like sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4’-(Bis(4-formylphenyl)amino)-[1,1’-biphenyl]-3,5-dicarbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-(Bis(4-formylphenyl)amino)-[1,1’-biphenyl]-3,5-dicarbaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive formyl groups. These groups can form covalent bonds with other molecules, making the compound useful in cross-linking and polymerization processes. The biphenyl backbone provides structural stability and rigidity, enhancing the compound’s performance in various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-(Bis(4-formylphenyl)amino)-[1,1’-biphenyl]-3,5-dicarbaldehyde is unique due to its specific arrangement of formyl groups and biphenyl structure, which provides distinct reactivity and stability compared to similar compounds. Its ability to undergo multiple types of chemical reactions and its applications in various fields make it a versatile and valuable compound in scientific research.

Properties

Molecular Formula

C28H19NO4

Molecular Weight

433.5 g/mol

IUPAC Name

5-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]benzene-1,3-dicarbaldehyde

InChI

InChI=1S/C28H19NO4/c30-16-20-1-7-26(8-2-20)29(27-9-3-21(17-31)4-10-27)28-11-5-24(6-12-28)25-14-22(18-32)13-23(15-25)19-33/h1-19H

InChI Key

JOTLPBQCCJQSDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C4=CC(=CC(=C4)C=O)C=O

Origin of Product

United States

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